molecular formula C8H9N3 B1358451 5-Methyl-1H-indazol-3-amine CAS No. 88805-94-1

5-Methyl-1H-indazol-3-amine

Cat. No. B1358451
CAS RN: 88805-94-1
M. Wt: 147.18 g/mol
InChI Key: UKKWIOCVCZXOAM-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazol-3-amine is a type of indazole derivative . Indazole derivatives are important heterocycles in drug molecules and bear a variety of functional groups, displaying versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Scientific Research Applications

Antitumor Activity

The structure of 1H-indazole-3-amine has been found to be an effective hinge-binding fragment in cancer treatment. In particular, it binds effectively with the hinge region of tyrosine kinase, which is a therapeutic target in cancer therapy. This binding action has been utilized in the development of compounds like Linifanib .

Antiproliferative Activity

Compounds containing the 3-amino-1H-indazole moiety have shown interesting antiproliferative activity against various neoplastic cell lines. Some derivatives have been found to inhibit cell growth at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Antioxidant Activity

Indazole derivatives have also been synthesized and evaluated for their antioxidant activity. They have been tested using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay to determine their efficacy in combating oxidative stress .

Inhibition of Chronic Inflammatory Diseases

Some indazole-containing compounds have been identified as potent and highly selective inhibitors of RIP2 kinase. This enzyme is involved in the inflammatory response, and its inhibition can be beneficial for treating chronic inflammatory diseases .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-1H-indazol-3-amine are tyrosine kinases and Bcl2 family members . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The Bcl2 family members are key regulators of the apoptotic process, which is a programmed cell death pathway.

Mode of Action

5-Methyl-1H-indazol-3-amine interacts with its targets by binding effectively with the hinge region of tyrosine kinases . This interaction inhibits the activity of these enzymes, leading to a decrease in the activation of proteins involved in cell proliferation and survival. Additionally, this compound may inhibit Bcl2 family members, thereby promoting apoptosis .

Biochemical Pathways

The compound affects the p53/MDM2 pathway in a concentration-dependent manner . The p53 protein is a crucial regulator of the cell cycle and prevents cancer formation. Thus, by affecting this pathway, 5-Methyl-1H-indazol-3-amine can influence cell cycle progression and apoptosis.

Result of Action

The compound exhibits promising inhibitory effects against certain cancer cell lines. For instance, it has shown a significant inhibitory effect against the K562 cell line (chronic myeloid leukemia), with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, it affects apoptosis and cell cycle progression .

properties

IUPAC Name

5-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWIOCVCZXOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624708
Record name 5-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indazol-3-amine

CAS RN

88805-94-1
Record name 5-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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